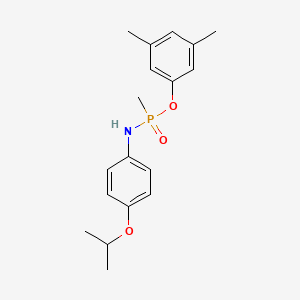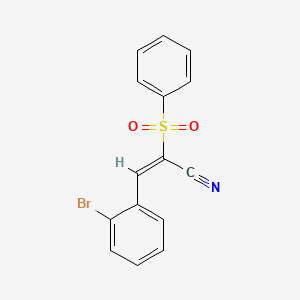
3,5-dimethylphenyl N-(4-isopropoxyphenyl)-P-methylphosphonamidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethylphenyl N-(4-isopropoxyphenyl)-P-methylphosphonamidoate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is also known as DIPP and is a member of the phosphonate family. The unique structure of DIPP makes it a promising candidate for use in drug development, as well as in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of DIPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DIPP has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a key signaling enzyme involved in cell proliferation and survival. Additionally, DIPP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components.
Biochemical and Physiological Effects:
DIPP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DIPP can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. Additionally, DIPP has been shown to inhibit the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that DIPP can inhibit tumor growth in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIPP in lab experiments is its high potency and specificity. DIPP has been shown to exhibit potent antitumor activity at low concentrations, making it a promising candidate for drug development. Additionally, DIPP has been shown to exhibit high selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one limitation of using DIPP in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
Direcciones Futuras
There are several potential future directions for research involving DIPP. One area of interest is the development of DIPP-based anticancer drugs, which could potentially offer improved efficacy and selectivity compared to existing chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of DIPP, which could lead to the development of new therapeutic targets for cancer and other diseases. Finally, studies are needed to explore the potential applications of DIPP in other areas, such as anti-inflammatory therapy and neuroprotection.
Métodos De Síntesis
The synthesis of DIPP involves several steps, including the reaction of 3,5-dimethylphenol with phosphorus oxychloride, followed by the reaction of the resulting intermediate with 4-isopropoxyaniline. The final product is obtained through purification and isolation techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
DIPP has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is its use in drug development. DIPP has been shown to exhibit promising antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, DIPP has been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory mediators.
Propiedades
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-4-propan-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO3P/c1-13(2)21-17-8-6-16(7-9-17)19-23(5,20)22-18-11-14(3)10-15(4)12-18/h6-13H,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPYLYAURPBRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=C(C=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5666429.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B5666437.png)
![N~2~-methyl-N~1~-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-N~2~-phenylglycinamide](/img/structure/B5666438.png)
![9-[(2,3-dimethoxyphenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5666445.png)
![2-(2-oxo-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)pyridine](/img/structure/B5666454.png)


![5-[(2,6-dimethoxypyridin-3-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5666474.png)
![3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid](/img/structure/B5666480.png)
![1,3,6-trimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5666504.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5666515.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5666524.png)
![9-(3-hydroxy-4-methylbenzoyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666536.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5666551.png)